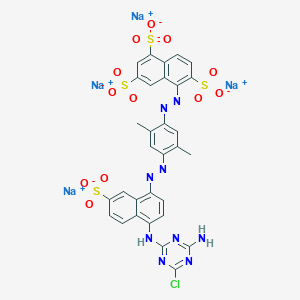

Reactive brown 2

Description

Significance of Reactive Azo Dyes in Industrial Effluents and Environmental Contamination

Reactive azo dyes are a dominant class of synthetic colorants used extensively in industries such as textiles, paper, and leather due to their vibrant colors, cost-effectiveness, and high colorfastness. ijrrjournal.comwisdomlib.org These dyes are characterized by the presence of one or more azo groups (-N=N-) and their ability to form strong covalent bonds with substrate fibers. wisdomlib.orgnih.gov However, the dyeing process is often inefficient, leading to a significant portion of the dye—estimated to be between 10% and 50%—being lost in wastewater. mdpi.combioline.org.br This discharge of untreated or partially treated effluents into water bodies is a major source of environmental pollution. researchgate.netmdpi.com

The presence of these dyes in aquatic ecosystems is highly visible and undesirable, even at low concentrations. bioline.org.br They can reduce sunlight penetration, which in turn inhibits the photosynthetic activity of aquatic plants and algae, disrupting the entire aquatic food web. mdpi.comsustainability-directory.com Furthermore, the degradation of these dyes can lead to a reduction in dissolved oxygen levels in the water. mdpi.com The complex aromatic structures of azo dyes make them persistent in the environment, and some of their breakdown products, such as aromatic amines, are known to be toxic, mutagenic, and carcinogenic. ijrrjournal.comajol.infochalcogen.ro

Challenges in Remediation of Reactive Dyes from Aqueous Systems, with a Focus on Recalcitrance and Complex Structures

The removal of reactive dyes from wastewater presents significant challenges due to their chemical properties. Their high solubility in water makes them difficult to remove by conventional physical separation methods. mdpi.combioline.org.br Moreover, their complex molecular structures and the stability of the azo bond make them recalcitrant, meaning they are resistant to degradation by light, heat, and conventional biological treatment methods. bioline.org.brmdpi.compantareiwater.com

Research Context of Reactive Brown 2 within Broader Dye Contamination Studies

This compound, as a specific member of the reactive azo dye family, is often studied within the larger framework of understanding and mitigating dye pollution. Research on this compound contributes to the broader knowledge base regarding the environmental fate, toxicity, and remediation of reactive dyes. Studies focusing on this compound often serve as a model for the behavior of other similar complex azo dyes in the environment.

Investigations into the degradation of this compound and other reactive dyes explore various advanced treatment methods. These include advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals to break down the complex dye molecules. atlantis-press.commdpi.comijcce.ac.ir Other research areas include bioremediation using specific microorganisms or microbial consortia, and phytoremediation, which uses plants to remove or degrade contaminants. mdpi.comnih.gov The findings from these studies are crucial for developing effective and sustainable strategies to manage the environmental impact of industrial dye effluents. For instance, research has shown that while individual microbial strains may struggle to decolorize Reactive Brown 11 (a similar compound), microbial consortia can achieve over 90% decolorization, indicating shared biodegradation pathways. Similarly, studies on the phytoremediation of a mix of reactive dyes, including a reactive brown, have demonstrated significant decolorization and removal of heavy metals from synthetic textile wastewater. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24ClN9O12S4.4Na/c1-14-10-25(40-41-28-21-12-17(55(45,46)47)13-27(57(51,52)53)19(21)5-8-26(28)56(48,49)50)15(2)9-24(14)39-38-23-7-6-22(34-31-36-29(32)35-30(33)37-31)18-4-3-16(11-20(18)23)54(42,43)44;;;;/h3-13H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H3,33,34,35,36,37);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHOBQDOBYFPTP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC4=C5C=C(C=CC5=C(C=C4)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20ClN9Na4O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890003 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-17-2, 12236-93-0 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulphonato-1-naphthyl]azo]-2,5-dimethylphenyl]azo]naphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Approaches and Structural Considerations in Research Context

Advanced Synthesis Methodologies for Reactive Brown 2 and their Purity Implications for Research

The synthesis of this compound, a double azo dye, is a multi-step process rooted in established organic chemistry reactions. worlddyevariety.com The conventional manufacturing method involves a sequence of diazotization and coupling reactions. It begins with the diazotization of 5-Aminonaphthalene-1,3,6-trisulfonic acid, which is then coupled with 2,5-Dimethylbenzenamine. This intermediate undergoes a second diazotization, followed by coupling with 5-Aminonaphthalene-2-sulfonic acid. The final step involves the condensation of this complex azo compound with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) and subsequent ammoniation to form the final dye molecule. worlddyevariety.com

In a research context, advanced synthesis methodologies focus on maximizing purity and yield, which is critical for obtaining reliable and reproducible experimental data. osi.lv This involves the stringent control of reaction parameters such as pH and temperature at each stage, as these can significantly influence the formation of by-products. Advanced approaches also incorporate modern purification and analytical techniques. High-performance liquid chromatography (HPLC) is often employed to assess and ensure the purity of the final product, separating the target dye from unreacted starting materials or isomers formed during synthesis.

Table 1: Conventional Synthesis Steps of this compound and Potential Impurities

| Step | Description | Potential Impurities |

| 1. First Diazotization | 5-Aminonaphthalene-1,3,6-trisulfonic acid is treated with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium to form a diazonium salt. worlddyevariety.com | Unreacted amine, by-products from diazonium salt decomposition. |

| 2. First Coupling | The diazonium salt is reacted with 2,5-Dimethylbenzenamine to form a monoazo compound. worlddyevariety.com | Isomeric coupling products, unreacted coupling component. |

| 3. Second Diazotization | The amino group on the monoazo intermediate is diazotized. | Incomplete diazotization, decomposition products. |

| 4. Second Coupling | The new diazonium salt is coupled with 5-Aminonaphthalene-2-sulfonic acid to form the double azo chromophore. worlddyevariety.com | Unreacted components, di-coupled products. |

| 5. Condensation | The disazo compound is reacted with 2,4,6-Trichloro-1,3,5-triazine. worlddyevariety.com | Unreacted triazine, di-substituted triazine by-products, hydrolyzed triazine. |

| 6. Ammoniation | One of the remaining chlorine atoms on the triazine ring is substituted with an amino group. worlddyevariety.com | Incompletely reacted intermediates. |

Influence of Vinyl Sulfone and Triazine Moieties on this compound's Reactivity and Degradation Susceptibility

Reactive dyes are defined by the presence of a reactive group that forms a covalent bond with the fiber. guidechem.com The synthesis of this compound indicates it utilizes a monochlorotriazine (MCT) reactive group. worlddyevariety.com However, many modern reactive dyes are bifunctional, often incorporating both a triazine ring and a vinyl sulfone (VS) group to enhance performance. textileexplainer.comsdc.org.uk Understanding the distinct characteristics of both moieties is crucial for contextualizing the dye's behavior.

The vinyl sulfone moiety , while not part of the described structure for this compound, is the other major class of reactive group. chemsrc.com It is usually applied as its more stable precursor, β-sulphatoethylsulphone, which converts to the highly reactive vinyl sulfone form under alkaline dyeing conditions. textileexplainer.com The VS group bonds to cellulose (B213188) via a Michael-type nucleophilic addition reaction. whiterose.ac.uk This creates an exceptionally stable ether bond, which is a primary advantage of VS dyes, offering excellent resistance to acid hydrolysis. cottoninc.com

Table 2: Comparative Analysis of Triazine and Vinyl Sulfone Reactive Moieties

| Feature | Triazine (MCT type) | Vinyl Sulfone (VS type) |

| Reaction Mechanism | Nucleophilic Substitution textileexplainer.com | Michael-type Nucleophilic Addition textileexplainer.com |

| Bond Type with Cellulose | Ether Linkage cottoninc.com | Ether Linkage cottoninc.com |

| Typical Reaction Conditions | Alkaline, 60-80°C cottoninc.com | Alkaline, 40-60°C nih.gov |

| Bond Stability | Good overall stability; susceptible to acid hydrolysis. cottoninc.com | Excellent stability; more stable to acid but less stable to alkali than the triazine bond. cottoninc.com |

| Reactivity Level | Moderate slideshare.net | High nih.gov |

Comparative Analysis of Synthetic Routes for Environmental Impact and Research Applications

The synthesis and application of reactive dyes present significant environmental challenges. fibre2fashion.com A comparative analysis of different synthetic strategies reveals a trade-off between industrial-scale production needs and the requirements for environmental sustainability and high-purity research applications.

A conventional synthetic route for this compound is designed for large-scale industrial production, where cost-effectiveness is a primary driver. worlddyevariety.com Such processes often use bulk chemicals and may not be optimized to minimize waste, leading to the generation of significant volumes of effluent containing residual reagents, salts, and by-products. researchgate.net A major environmental concern with reactive dyes is their low fixation efficiency during dyeing, where up to 50% of the dye can be lost to the wastewater. fibre2fashion.com This unfixed dye contributes to water pollution, is difficult to remove, and can impact aquatic ecosystems by reducing light penetration. mdpi.com

In contrast, an advanced or "green" synthetic route , particularly one designed for research purposes, prioritizes purity, efficiency, and minimal environmental impact. rsc.org Such routes would focus on maximizing reaction yields to reduce waste and may explore the use of less hazardous reagents or catalytic systems. mdpi.com For research applications, the ultimate goal of a synthetic route is to produce a well-characterized compound of the highest possible purity. osi.lvchemrxiv.org This ensures that experimental data is accurate and reproducible. While these methods may be more complex or costly, they are invaluable for fundamental studies. From an environmental perspective, a key research and development goal in dye synthesis is the design of molecules with higher fixation rates, such as bifunctional dyes, which inherently reduces the amount of dye released into effluents. chemsrc.comresearchgate.net

Table 3: Comparative Analysis of Synthetic Routes for Reactive Dyes

| Aspect | Conventional Industrial Synthesis | Advanced / Research-Grade Synthesis |

| Primary Goal | Low cost, high volume production. | High purity, structural precision, reproducibility. osi.lv |

| Reagent Selection | Based on cost and availability. | Based on achieving high purity and minimizing side reactions; potential use of greener alternatives. rsc.orgmdpi.com |

| Waste Generation | Can be high due to moderate yields and purification methods. Effluent contains high salt and unfixed dye. researchgate.netfibre2fashion.com | Minimized through optimized reaction efficiency and advanced purification. Focus on atom economy. |

| Product Purity | Sufficient for commercial dyeing but may contain significant impurities. | High purity (>95-99%) is essential and verified by analytical techniques like HPLC and NMR. chemrxiv.org |

| Suitability for Research | Limited; impurities can interfere with sensitive analytical measurements and kinetic studies. osi.lv | Ideal; provides a reliable and well-defined chemical standard for experimentation. |

| Environmental Impact | Significant, primarily from the dyeing process effluent due to low fixation rates and process chemicals. mdpi.comfibre2fashion.com | Lower intrinsic impact from synthesis; enables research into more sustainable dyes and dyeing processes (e.g., high-fixation dyes). researchgate.net |

Advanced Treatment Technologies for Reactive Brown 2 Remediation

Adsorption Processes for Reactive Brown 2 Removal

Adsorption is a surface phenomenon where dye molecules from the aqueous solution accumulate on the surface of a solid adsorbent material. The effectiveness of this process is contingent on the properties of the adsorbent, including its surface area, porosity, and the presence of specific functional groups that can interact with the dye molecules. Research into different classes of materials has yielded promising candidates for the efficient removal of reactive dyes.

The development of cost-effective and efficient adsorbents is crucial for the practical application of adsorption for wastewater treatment. Materials are typically characterized by their physical and chemical properties to understand their adsorption mechanism and capacity.

Carbon-based materials are among the most widely used adsorbents due to their high porosity, large surface area, and favorable surface chemistry. rsc.org

Activated Carbon (AC): Activated carbon is a highly porous material, making it an excellent adsorbent for a wide range of organic pollutants, including dyes. frontiersin.orgnih.gov It can be produced from various carbonaceous sources through physical or chemical activation processes. mdpi.com The high adsorption capacity of activated carbon is attributed to its extensive microporous structure and the presence of various surface functional groups. frontiersin.org Studies have shown that activated carbon can effectively remove reactive dyes from aqueous solutions. mdpi.com For instance, a hybrid adsorbent of TiO2 coated on activated carbon granules demonstrated around 90% color removal from treated effluent. researchgate.net

Biochar: Biochar is a carbon-rich material produced from the pyrolysis of biomass, such as agricultural waste, wood, and manure. mdpi.commdpi.com It is considered an economical and eco-friendly alternative to activated carbon. mdpi.com The properties of biochar, including its surface area and porosity, are influenced by the feedstock and pyrolysis conditions. mdpi.com Biochar has demonstrated significant potential for adsorbing various dyes due to its porous structure and the presence of functional groups that can facilitate interactions like electrostatic attraction and pore filling. mdpi.com

Table 1: Comparison of Carbon-Based Adsorbents

| Adsorbent | Precursor Material | Key Characteristics | Reference |

|---|---|---|---|

| Activated Carbon | Lignocellulosic materials, Coal | High porosity, large surface area, high surface reactivity. mdpi.commdpi.com | mdpi.commdpi.com |

Bio-adsorbents are derived from biological materials and are gaining attention due to their low cost, abundance, and biodegradability. nih.goveeer.org

Chitosan (B1678972): Chitosan, a biopolymer derived from chitin, possesses amino and hydroxyl functional groups that are effective in binding with dye molecules. eeer.orgusm.my Chitosan beads have been successfully used to remove Reactive Brown 10 from aqueous solutions, with a maximum adsorption capacity of approximately 22 mg/g. usm.my The adsorption process is influenced by factors such as pH, with optimal removal observed in the pH range of 4-6. usm.my The interaction is primarily attributed to the electrostatic attraction between the protonated amine groups of chitosan and the anionic dye molecules. eeer.org

Algae: Algal biomass, both micro and macroalgae, has proven to be an effective biosorbent for various dyes. jwent.net The cell walls of algae contain polysaccharides, proteins, and lipids, which provide numerous functional groups like carboxyl, hydroxyl, and amine groups for dye binding. frontiersin.orgjwent.net Brown algae, in particular, have shown high biosorption capacity for dyes. jwent.net

Plant Biomass: Various forms of agricultural waste and plant-based materials have been investigated as low-cost adsorbents. plantarchives.orgbiointerfaceresearch.com Materials like fruit peels, seed husks, and leaf powders are readily available and require minimal processing. biointerfaceresearch.comscielo.brnih.gov For example, carbons derived from mosambi (sweet lime) peel have been used for the removal of Reactive Red 2, demonstrating the potential of agricultural byproducts in wastewater treatment. scielo.br The adsorption capacity of these materials stems from the presence of cellulose (B213188), hemicellulose, and lignin, which contain various functional groups. mdpi.com

Table 2: Research Findings on Bio-Adsorbents for Reactive Dye Removal

| Bio-Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Chitosan Beads | Reactive Brown 10 | ~22 | 4-6 | usm.my |

| Bacterial Biomass-Chitosan Composite Beads | Reactive Yellow 2 | 679.13 | 4 | eeer.org |

| Nymphaea rubra | Reactive Red 2 | Not specified | Not specified | plantarchives.org |

Metal oxides have been explored as adsorbents and photocatalysts for dye degradation.

Titanium Dioxide (TiO2): TiO2 is a widely studied metal oxide for environmental remediation. cardiff.ac.uk It can act as an adsorbent for dyes, and its photocatalytic properties allow for the degradation of adsorbed pollutants upon UV irradiation, enabling its regeneration and reuse. researchgate.net Studies on the adsorption of Reactive Brown 18 onto TiO2 showed that the process is effective under acidic conditions (pH 3). researchgate.net Composites of TiO2 with other materials, such as carbon, have been developed to enhance adsorption capacity and structural stability. acs.orgnih.gov The adsorption mechanism often involves interactions between the dye's functional groups and the hydroxyl groups on the TiO2 surface.

Clays (B1170129) and their composites are attractive adsorbents due to their low cost, high availability, and layered structure. mdpi.comrsc.org

Clay-Based Adsorbents: Natural clays like bentonite (B74815) and kaolin (B608303) have a net negative charge on their mineral structure, giving them the ability to adsorb cationic molecules. mdpi.com However, their modification can enhance their capacity for anionic dyes as well. Bentonite, a clay mineral predominantly composed of montmorillonite (B579905), has been shown to have a high adsorption capacity for certain dyes due to cation exchange. mdpi.comacs.org Modified bentonite nanocomposites have demonstrated high removal efficiencies for various reactive dyes. mdpi.com

Composite Materials: To improve the adsorption performance of clays, they are often combined with other materials to form composites. researchgate.netresearchgate.net For instance, chitosan-montmorillonite composites have been developed for dye removal. researchgate.net Whey protein-based nanocomposites incorporating montmorillonite nanoclay have also been fabricated and have shown efficacy in adsorbing reactive dyes. biorxiv.org These composites often exhibit enhanced surface area and a greater number of active sites for adsorption. biorxiv.org

The quest for highly efficient adsorbents has led to the exploration of novel nanomaterials.

Single-Walled Carbon Nanotubes (SWCNTs): Carbon nanotubes (CNTs) are advanced carbon materials with unique cylindrical structures and exceptional properties. semanticscholar.org SWCNTs, consisting of a single graphene sheet rolled into a tube, offer a high surface area and can adsorb organic pollutants like dyes through mechanisms such as electrostatic interactions and π-π stacking. medchemexpress.comrsc.org Research has shown that SWCNTs can be used for the effective removal of reactive dyes, such as Reactive Red 120, from aqueous solutions. researchgate.net The adsorption process is often influenced by pH, with different dyes showing preferential adsorption under specific pH conditions. medchemexpress.com

Mechanistic Studies of this compound Adsorption

The removal of this compound from aqueous solutions through adsorption is a complex process governed by several interacting mechanisms. The efficiency and nature of this process are highly dependent on the specific adsorbent used, the solution chemistry, and the operational conditions. Understanding these mechanisms is crucial for optimizing the design of effective remediation systems.

Electrostatic Interactions and pH Dependence

The adsorption of anionic dyes like this compound is significantly influenced by the surface charge of the adsorbent and the ionization state of the dye molecule, both of which are heavily dependent on the solution's pH. usm.mypsu.edu The surface charge of an adsorbent is characterized by its point of zero charge (pHpzc), the pH at which the net surface charge is zero. psu.edu At a pH below the pHpzc, the adsorbent surface becomes positively charged, creating a favorable electrostatic attraction for anionic dye molecules. Conversely, at a pH above the pHpzc, the surface becomes negatively charged, leading to electrostatic repulsion and a decrease in adsorption capacity. psu.edu

For instance, the adsorption of reactive dyes often shows maximum efficiency in acidic conditions. Studies on various reactive dyes have demonstrated that the highest adsorption capacities are frequently observed at low pH values, typically between 2 and 4. researchgate.netulisboa.pt This is because the lower pH protonates the functional groups on the adsorbent's surface, enhancing the electrostatic pull on the negatively charged sulfonate groups of the reactive dye. As the pH increases, competition between hydroxyl ions and dye anions for the active sites can also contribute to reduced adsorption. deswater.com The pKa value of the dye, which indicates the pH at which it is 50% ionized, is also a critical factor. psu.edu For many reactive dyes, the functional groups are fully or partially ionized over a wide pH range, making electrostatic interactions a key driver of the adsorption process. researchgate.net

Ion Exchange Mechanisms

Ion exchange is another significant mechanism contributing to the adsorption of reactive dyes. whiterose.ac.ukrsc.org This process involves the exchange of the anionic dye molecules in the solution with anionic species present on the surface of the adsorbent. rsc.org Adsorbents with specific functional groups, such as quaternary ammonium (B1175870) groups in ion-exchange resins, can effectively bind reactive dyes through the formation of ionic bonds. whiterose.ac.uk

Chemisorption and Physisorption Contributions

The adsorption of this compound can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption), and the dominant mechanism can be inferred from kinetic and thermodynamic studies. deswater.comiwaponline.com

Chemisorption involves the formation of a chemical bond between the dye molecules and the adsorbent surface, resulting in a monolayer of adsorbate. iwaponline.com This process is often indicated when adsorption data fits well with the pseudo-second-order kinetic model. deswater.comiwaponline.comscielo.org.mx The rate-limiting step in chemisorption is typically the surface reaction itself.

Physisorption , on the other hand, is a result of weaker intermolecular forces, such as van der Waals forces. rsc.org This type of adsorption can lead to the formation of multiple layers of dye molecules on the adsorbent surface and is often associated with the Freundlich isotherm model. iwaponline.commdpi.com Thermodynamic parameters like the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can further elucidate the nature of the adsorption process. A negative ΔG° indicates a spontaneous process, while the magnitude and sign of ΔH° can suggest whether the process is physisorption (typically with ΔH° < 40 kJ/mol) or chemisorption (with ΔH° > 40 kJ/mol). iwaponline.commdpi.com

Pore Filling and Surface Complexation Phenomena

Beyond simple surface interactions, the physical structure of the adsorbent and the potential for chemical complexation are also crucial.

Pore filling is a significant mechanism, especially for porous adsorbents like activated carbon. scirp.org The rate of adsorption can be controlled by the diffusion of dye molecules from the bulk solution to the adsorbent surface (external diffusion) and subsequently into the pores of the adsorbent (intraparticle diffusion). scirp.orgcellulosechemtechnol.ro The intraparticle diffusion model is often used to determine if pore diffusion is the rate-limiting step. deswater.comcellulosechemtechnol.ro A larger surface area and a well-developed pore structure in an adsorbent generally lead to a higher adsorption capacity. researchgate.net

Kinetic and Isotherm Modeling of this compound Adsorption

To quantitatively describe the adsorption of this compound, various kinetic and isotherm models are employed. These models provide insights into the adsorption mechanism, the rate of uptake, and the maximum adsorption capacity of the adsorbent.

Kinetic Models describe the rate at which the dye is removed from the solution.

Pseudo-first-order model: This model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. cellulosechemtechnol.ro

Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. scielo.org.mxcellulosechemtechnol.ro It is frequently found to provide a good fit for the adsorption of reactive dyes, suggesting that chemisorption is a dominant mechanism. deswater.comiwaponline.comscielo.org.mxscispace.comcapes.gov.brbibliotekanauki.pl

Intraparticle diffusion model: This model is used to analyze the diffusion mechanism and identify the rate-controlling step. cellulosechemtechnol.roresearchgate.net

Isotherm Models describe the equilibrium distribution of the dye between the liquid and solid phases at a constant temperature.

Langmuir isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. usm.myiwaponline.com It is often used to determine the maximum monolayer adsorption capacity (qm). usm.mymdpi.com

Freundlich isotherm: This model is an empirical equation that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. iwaponline.commdpi.com

Temkin isotherm: This model considers the effect of adsorbate-adsorbent interactions and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. mdpi.comresearchgate.net

Dubinin-Radushkevich (D-R) isotherm: This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface and can be used to distinguish between physical and chemical adsorption. deswater.com

The following table summarizes the findings of a study on the adsorption of Reactive Brown 10 onto chitosan beads, illustrating the application of these models.

| Isotherm Model | Parameters | Value |

|---|---|---|

| Langmuir | qm (mg g⁻¹) | 22 |

| R² | - | |

| Freundlich | Kf ((mg g⁻¹)(L mg⁻¹)¹/ⁿ) | - |

| n | - | |

| BET | xm (mg g⁻¹) | 22.42 |

| KB | 44601 | |

| R² | 0.9950 |

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govmedcraveonline.comkuleuven.be These processes are considered highly effective for degrading complex and recalcitrant organic compounds like this compound, which are often resistant to conventional treatment methods. d-nb.infoiaswc.com AOPs can break down the complex aromatic structure of the dye, leading to its decolorization and mineralization into simpler, less harmful substances like CO2 and H2O. researchgate.net

Various AOPs have been investigated for the treatment of textile dye wastewater, including:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with the chromophoric groups of dyes, leading to rapid decolorization. mdpi.comatlantis-press.com The process can be enhanced by combining it with UV radiation (O₃/UV) or hydrogen peroxide (H₂O₂), which promotes the generation of hydroxyl radicals. researchgate.neticrc.ac.ir Studies have shown that ozonation can achieve high decolorization efficiencies, often exceeding 98-99%. mdpi.com A combined approach using a microbial formulation followed by ozonation achieved 98.54% decolorization for Reactive Brown HER. iaswc.com

Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂): The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to produce hydroxyl radicals. kuleuven.bed-nb.info This process is highly effective in degrading a wide range of organic pollutants. d-nb.info The efficiency of the Fenton process can be enhanced by the application of UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ from Fe³⁺, thus sustaining the catalytic cycle. d-nb.info

Photocatalysis (e.g., TiO₂/UV): This heterogeneous AOP utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. researchgate.net These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the dye molecules. nih.gov Hybrid processes combining photocatalysis with other oxidants like H₂O₂ can further enhance the degradation rate. researchgate.net

Other AOPs: Other AOPs include UV/H₂O₂, sonolysis combined with ozonation, and electrochemical oxidation, all of which rely on the generation of highly reactive radicals to break down dye molecules. d-nb.inforesearchgate.netresearchgate.net

The effectiveness of AOPs is influenced by several factors, including the initial dye concentration, pH, catalyst dosage, and the presence of other substances in the wastewater that may act as radical scavengers. researchgate.netiwaponline.com While AOPs are powerful, a key challenge for their widespread industrial application is the associated cost. atlantis-press.com Therefore, combining AOPs with other treatment methods, such as biological treatment, is often explored to create more cost-effective and efficient remediation strategies. kuleuven.beiaswc.com

The following table presents data on the degradation of a reactive dye using different AOPs, highlighting their comparative efficiency.

| AOP Method | Dye | Key Findings | Reference |

|---|---|---|---|

| H₂O₂/Sunlight | - | 95.7% decolorization after 150 mins at pH 3. | researchgate.net |

| TiO₂/H₂O₂/Sunlight | - | 98.42% decolorization after 150 mins at pH 3. | researchgate.net |

| H₂O₂/UV | - | 97.85% decolorization after 150 mins at pH 3. | researchgate.net |

| Ozonation | Reactive Brown HER | Combined with microbial formulation, achieved 98.54% decolorization. | iaswc.com |

| Ozonation | Biologically treated woolen textile effluent | 98-99% decolorization after 40 mins. | mdpi.com |

Principles of Hydroxyl Radical Generation and Oxidative Mechanisms in AOPs

Advanced Oxidation Processes (AOPs) are fundamentally based on the production of hydroxyl radicals (•OH), which are extremely powerful and non-selective oxidizing agents with a high standard redox potential of 2.80 V. iwaponline.commdpi.comdoi.org These radicals can attack and degrade a wide range of organic pollutants, including the complex structures of azo dyes like this compound. iwaponline.commdpi.com The generation of these radicals can be achieved through various chemical, photochemical, and electrochemical reactions. iwaponline.comresearchgate.net

The primary mechanisms of •OH radical generation in common AOPs include:

Photochemical Processes (e.g., UV/H₂O₂): The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation cleaves the O-O bond to produce two hydroxyl radicals. netsolwater.comresearchgate.net

Photocatalysis (e.g., TiO₂/UV): When a semiconductor photocatalyst like titanium dioxide (TiO₂) is irradiated with photons of sufficient energy (equal to or greater than its bandgap), an electron is promoted from the valence band to the conduction band, creating a positive hole (h⁺) in the valence band. netsolwater.comacs.orgbohrium.com These holes can then react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to generate hydroxyl radicals. acs.org The electrons in the conduction band can react with dissolved oxygen to form superoxide (B77818) radicals (O₂⁻), which can also contribute to the degradation process. acs.org

Ozonation: Ozone (O₃) can react directly with organic compounds or decompose in water, particularly at higher pH values, to form hydroxyl radicals. netsolwater.commdpi.comiwaponline.com

Fenton and Electro-Fenton Processes: The classic Fenton reaction involves the use of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. iwaponline.comnetsolwater.com In the electro-Fenton process, H₂O₂ and Fe²⁺ are generated electrochemically in situ. iwaponline.comajast.net

Once generated, the hydroxyl radicals attack the dye molecules through several pathways:

Hydrogen Abstraction: The radical removes a hydrogen atom from the organic molecule, creating an organic radical that undergoes further reactions. iwaponline.com

Electron Transfer: The radical can accept an electron from the dye molecule, leading to its oxidation. iwaponline.com

Electrophilic Addition: The radical can add to electron-rich sites in the dye molecule, such as aromatic rings or the azo bond (-N=N-), initiating the breakdown of the chromophore and subsequent degradation of the entire molecule. iwaponline.com

These reactions lead to the cleavage of the complex dye structure into smaller, more biodegradable intermediates and ultimately, can lead to complete mineralization into carbon dioxide, water, and inorganic ions. iwaponline.com

Heterogeneous Photocatalysis for this compound

Heterogeneous photocatalysis is a prominent AOP that utilizes a semiconductor catalyst to degrade organic pollutants upon irradiation with a suitable light source.

Titanium dioxide (TiO₂) is the most widely used photocatalyst due to its high photocatalytic activity, chemical stability, non-toxicity, and low cost. ethz.ch When TiO₂ is irradiated with UV light, it generates electron-hole pairs. acs.orgeeer.org The photogenerated holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to form hydroxyl radicals. The electrons can reduce molecular oxygen to superoxide radicals, which also participate in the degradation process. acs.orgscirp.org

The fundamental mechanism of TiO₂-mediated photodegradation involves the following steps:

Light Absorption: TiO₂ absorbs photons with energy greater than its band gap, creating electron-hole pairs (e⁻ + h⁺). acs.orgeeer.org

Radical Generation: The holes (h⁺) react with water or hydroxide ions to form hydroxyl radicals (•OH). The electrons (e⁻) react with oxygen to form superoxide radicals (•O₂⁻). acs.orgfrontiersin.org

Dye Degradation: The highly reactive radicals attack the this compound molecules, breaking down the chromophoric azo group (-N=N-) and aromatic rings, leading to decolorization and degradation. researchgate.net

Studies have shown that TiO₂-based systems are effective in degrading various azo dyes. ethz.chresearchgate.netnih.gov The efficiency of the process is influenced by several factors, including catalyst loading, light source, pH, and initial dye concentration.

While TiO₂ is the most common photocatalyst, zinc oxide (ZnO) has emerged as a viable alternative. ZnO has a similar wide bandgap to TiO₂ and in some cases, has demonstrated higher quantum efficiency for the degradation of reactive dyes. nih.govresearchgate.net The mechanism of photocatalysis by ZnO is analogous to that of TiO₂, involving the generation of electron-hole pairs and subsequent formation of reactive oxygen species. ajol.info

Comparative studies have shown that ZnO can be more efficient than TiO₂ for the degradation of certain azo dyes under specific conditions. nih.govresearchgate.net For instance, one study found that ZnO was a better catalyst for the degradation of Reactive Black 5 and Reactive Orange 4 compared to TiO₂. nih.govresearchgate.net Other semiconductors like cadmium sulfide (B99878) (CdS) have also been investigated, but ZnO generally shows better performance for azo dye degradation. ajol.info The choice of catalyst can depend on the specific dye and wastewater matrix. researchgate.netiicbe.org

| Characteristic | Titanium Dioxide (TiO₂) | Zinc Oxide (ZnO) |

|---|---|---|

| Band Gap (eV) | ~3.2 (Anatase) | ~3.37 |

| Crystal Structure | Anatase, Rutile, Brookite | Wurtzite |

| Advantages | High stability, non-toxic, low cost, widely studied. ethz.ch | Higher electron mobility, potentially higher quantum efficiency, absorbs a broader UV spectrum. nih.govresearchgate.net |

| Disadvantages | Primarily UV active, lower quantum efficiency than ZnO in some cases. acs.orgnih.gov | Photocorrosion in acidic or strongly alkaline solutions, potential for zinc ion leaching. tsijournals.com |

The efficiency of photocatalytic degradation is significantly influenced by the catalyst loading and the type of light source used.

Light Sources (UV, Visible): Conventional photocatalysts like TiO₂ and ZnO are primarily activated by UV light, which constitutes only a small fraction of the solar spectrum. acs.org This limits their efficiency under natural sunlight. To overcome this, significant research has focused on modifying these catalysts to be active under visible light, which makes up a much larger portion of the solar spectrum. acs.orgiisc.ac.in

Methods to enhance visible light activity include:

Doping: Introducing metal or non-metal atoms into the semiconductor lattice can create defect states that lower the bandgap energy, allowing for the absorption of lower-energy visible light photons. ethz.chscientificarchives.com

Noble Metal Deposition: Depositing plasmon-generating nanoparticles like gold (Au) or silver (Ag) on the semiconductor surface can enhance visible light absorption through the surface plasmon resonance (SPR) effect. iisc.ac.inmdpi.com For instance, Ag@TiO₂ core-shell nanoparticles have shown higher photocatalytic rates under solar irradiation compared to UV light alone. iisc.ac.in

Dye Sensitization: The dye itself can act as a photosensitizer, absorbing visible light and then transferring an electron to the conduction band of the semiconductor, initiating the degradation process. scirp.orgfrontiersin.org

Studies have demonstrated that modified catalysts can achieve complete degradation of dyes under visible light irradiation. mdpi.comresearchgate.net

The photocatalytic degradation of this compound is highly dependent on process parameters such as the pH of the solution and the initial concentration of the dye.

Effect of pH: The pH of the solution plays a critical role as it affects the surface charge of the photocatalyst and the speciation of the dye molecule. nih.govjwent.net The point of zero charge (pzc) of the catalyst determines its surface charge at a given pH. For TiO₂, the surface is positively charged in acidic conditions (pH < pzc) and negatively charged in alkaline conditions (pH > pzc). jwent.net Since reactive dyes are often anionic, a lower pH can enhance the electrostatic attraction between the positively charged catalyst surface and the negatively charged dye molecules, leading to increased adsorption and higher degradation efficiency. nih.govopensciencepublications.com However, the optimal pH can vary depending on the specific dye and catalyst system. For example, while some studies report maximum degradation of azo dyes in acidic media, others have found optimal conditions in neutral or even alkaline ranges. researchgate.nettsijournals.comopensciencepublications.com

Effect of Initial Dye Concentration: The initial dye concentration significantly influences the degradation rate. At low concentrations, the degradation rate generally increases with increasing dye concentration as there are more dye molecules available for degradation. However, at higher concentrations, the degradation rate tends to decrease. opensciencepublications.commdpi.com This is because as the dye concentration increases, more dye molecules are adsorbed onto the catalyst surface. This can prevent light from reaching the active sites of the catalyst, a phenomenon known as the inner filter effect. opensciencepublications.com Furthermore, a higher concentration of dye can lead to the generation of a larger number of intermediates, which may compete with the original dye molecules for the limited number of active sites on the catalyst surface. mdpi.com

| Parameter | Dye | Catalyst | Optimal Condition | Key Finding | Reference |

|---|---|---|---|---|---|

| pH | Reactive Blue 2 | TiO₂ | 4 | Optimal degradation efficiency achieved at acidic pH. | researchgate.net |

| pH | Bismarck Brown R | TiO₂ | 3 | Highest photodegradation efficiency observed at pH 3. | opensciencepublications.com |

| pH | Reactive Red 2 | ZnO | 10 | The decolorization rate increases with an increase in pH, with the maximum value at pH 10. | tsijournals.com |

| Initial Dye Concentration | Reactive Blue 2 | TiO₂ | 10 mg/L | Higher concentrations led to decreased removal efficiency. | researchgate.net |

| Initial Dye Concentration | Bismarck Brown G | ZnO | Decreasing concentration | Degradation efficiency increased as the initial dye concentration decreased. | researchgate.net |

| Catalyst Loading | Reactive Blue 2 | TiO₂ | 1.5 g/L | Optimal catalyst concentration for maximum dye removal. | researchgate.net |

| Catalyst Loading | Direct Brown RN | ZnO | 0.50 g/L | Decolorization efficiency increased up to 0.50 g/L and then decreased. | banglajol.info |

Ozonation and Combined Ozonation Processes for this compound

Ozonation is another effective AOP for the treatment of textile effluents containing reactive dyes. Ozone (O₃) is a powerful oxidizing agent that can directly attack the chromophoric groups of dye molecules, leading to rapid decolorization. elsevier.espjoes.com

The mechanism of ozonation can proceed through two pathways:

Direct Oxidation: At acidic or neutral pH, molecular ozone directly attacks the electron-rich moieties in the dye structure, such as the azo bond (-N=N-), leading to its cleavage. iwaponline.comtandfonline.com

Indirect Oxidation: At alkaline pH (typically > 8.0), ozone rapidly decomposes in water to form highly reactive hydroxyl radicals (•OH). mdpi.comiwaponline.com These radicals are even stronger oxidants than molecular ozone and react non-selectively with the dye molecules, leading to their degradation. iwaponline.com

While ozonation is very effective for color removal, it may not achieve complete mineralization of the organic content to CO₂ and H₂O. elsevier.esnih.gov The process often results in the formation of smaller organic intermediates, such as organic acids. elsevier.esnih.gov

To enhance the efficiency of the degradation process, ozonation is often combined with other processes like UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂). These combined processes promote the generation of hydroxyl radicals, thereby accelerating the degradation of the dye and its intermediates. sciencepublishinggroup.com For example, a study on the ozonation of Reactive Black 5 showed that nearly complete decolorization of a 200 mg/L solution was achieved within 60 minutes at pH 8.0. iwaponline.comnih.gov The degradation pathway involved the cleavage of the azo bond and the detachment of sulfonic groups. iwaponline.comnih.gov

Electrochemical Advanced Oxidation Processes (EAOPs) for this compound Degradation

Electrochemical Advanced Oxidation Processes (EAOPs) are a class of AOPs that utilize electrochemical reactions to generate powerful oxidizing agents, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants. mdpi.comsci-hub.se These methods are considered environmentally friendly as they use the "clean" reagent, the electron, and can lead to the complete mineralization of organic compounds into CO₂, water, and inorganic ions. sci-hub.seiwaponline.com Key EAOPs include anodic oxidation (AO) and electro-Fenton (EF) processes. mdpi.com

In Anodic Oxidation (AO), pollutants are destroyed directly on the anode surface through electron transfer or indirectly by electrochemically generated oxidants like hydroxyl radicals from water oxidation. mdpi.comiwaponline.com The effectiveness of AO is highly dependent on the anode material. iwaponline.comnajah.edu The electro-Fenton (EF) process involves the in-situ generation of Fenton's reagent (H₂O₂ and Fe²⁺). mdpi.com Hydrogen peroxide is produced at the cathode via the reduction of dissolved oxygen, while Fe²⁺ is added to the solution or electrochemically regenerated. mdpi.commdpi.com The subsequent Fenton reaction produces hydroxyl radicals, which then degrade the organic pollutants. mdpi.com The efficiency of EF is influenced by parameters such as current density, pH, and the concentration of the iron catalyst. mdpi.commdpi.com

Fenton and Photo-Fenton Processes for this compound

The Fenton process is a homogeneous catalytic oxidation process that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under acidic conditions to generate highly reactive hydroxyl radicals (•OH). researchgate.netajol.info This process is effective in degrading a wide range of organic pollutants. researchgate.netnih.gov The photo-Fenton process is an enhancement of the Fenton process where UV light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺ and to photolyze H₂O₂, leading to the production of additional hydroxyl radicals. researchgate.netajol.info This results in a significantly higher degradation and mineralization rate compared to the conventional Fenton process. researchgate.netmdpi.com

For instance, in the degradation of Reactive Red 2, the photo-Fenton process achieved 99.9% color removal in just 10 minutes, whereas the Fenton process only reached 69% color removal in 20 minutes. researchgate.net Similarly, the photo-Fenton process also demonstrated superior COD degradation, achieving 95% removal in 10 minutes for a 150 ppm dye concentration. researchgate.net The efficiency of both processes is highly dependent on operational parameters such as the initial pH, the concentrations of Fe²⁺ and H₂O₂, and the intensity of UV irradiation in the case of the photo-Fenton process. ajol.info

| Process | Color Removal | Time (minutes) | COD Removal | Time (minutes) | Reference |

| Fenton | 69% | 20 | - | - | researchgate.net |

| Photo-Fenton | 99.9% | 10 | 95% | 10 | researchgate.net |

Degradation Kinetics and Mineralization Pathways in AOPs for this compound

The degradation of reactive dyes like this compound by Advanced Oxidation Processes (AOPs) typically follows pseudo-first-order kinetics. bohrium.comresearchgate.net This means that the rate of degradation is directly proportional to the concentration of the dye. The degradation process involves the breakdown of the complex dye molecule into smaller, simpler organic intermediates and, ultimately, into inorganic products like CO₂, water, and mineral acids, a process known as mineralization. acs.orgsciopen.com

The mineralization of the dye is a crucial indicator of the effectiveness of the treatment process, as it signifies the complete destruction of the organic pollutant. researchgate.net The extent of mineralization is often quantified by measuring the reduction in Total Organic Carbon (TOC). acs.org For example, in the degradation of Rhodamine B, a 31.5% TOC removal was achieved after 1 hour, which increased to 85.6% after 12 hours of treatment, indicating a progressive breakdown of the organic molecules. acs.org The degradation pathway often involves the initial attack on the chromophoric group, leading to decolorization, followed by the cleavage of the aromatic rings and subsequent oxidation of the resulting aliphatic fragments. researchgate.net The final products of complete mineralization are non-toxic and environmentally benign. iwaponline.com

Biological Treatment and Bioremediation of this compound

Biological treatment methods offer an environmentally friendly and cost-effective alternative for the remediation of textile effluents containing reactive dyes like this compound. These processes utilize the metabolic capabilities of microorganisms to decolorize and degrade the dye molecules. nih.govomicsonline.org

Microbial Degradation of this compound

Various microorganisms, including bacteria, fungi, and algae, have been shown to be capable of degrading azo dyes. nih.govijcmas.com The primary mechanism of bacterial degradation involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, which results in the formation of colorless aromatic amines. nih.gov This initial step is often carried out by enzymes called azoreductases. nih.govnih.gov These aromatic amines, which can be toxic, are then typically degraded further under aerobic conditions into simpler, non-toxic compounds. omicsonline.orgnih.gov

Several bacterial strains, such as Bacillus circulans, have been identified for their ability to decolorize textile effluents containing a mixture of reactive dyes, including Reactive Brown. nih.gov For instance, Bacillus circulans BPB8 achieved 82% decolorization of an effluent containing mixed azo dyes over five days. nih.gov The efficiency of microbial degradation can be influenced by various factors, including the specific microbial strain, the concentration of the dye, pH, temperature, and the presence of co-substrates. nih.gov The process can occur through biosorption, where the dye molecules bind to the microbial biomass, or through biodegradation, where the dye is used as a substrate by the microorganisms. nih.gov

| Microorganism | Dye(s) | Decolorization Efficiency | Time | Reference |

| Bacillus circulans BPB8 | Mixed azo dyes (Reactive Red, Reactive Brown, Reactive Black) | 82% | 5 days | nih.gov |

Phytoremediation Approaches for this compound Removal

Phytoremediation is a cost-effective, solar-driven technology that uses plants to clean up contaminated environments. nih.govijcrt.org Plants and their associated root-zone microbes can absorb, accumulate, and/or degrade pollutants, including textile dyes. ijcrt.orgresearchgate.net

A variety of plant species, including terrestrial, aquatic, and ornamental plants, have been identified for their potential to remediate dye-containing wastewater. nih.gov The selection of a suitable plant depends on the specific dye and environmental conditions.

Aquatic macrophytes are particularly effective due to their direct contact with contaminated water. Species such as cattail (Typha angustifolia), papyrus (Cyperus papyrus), and water hyacinth (Eichhornia crassipes) have been successfully used. nih.govmdpi.com Studies using constructed wetlands showed that systems planted with cattail and papyrus removed 50-68% and 73-84% of Reactive Yellow 86, respectively, significantly outperforming unplanted controls. mdpi.com

Common ornamental and garden plants have also shown promise. Species like Portulaca grandiflora, Tagetes erecta (Marigold), Catharanthus roseus, and Trachyspermum ammi have demonstrated the ability to decolorize various azo dyes. nih.govresearcher.liferesearchgate.net For example, Trachyspermum ammi was found to decolorize the diazo dye Congo Red by up to 95% from a 10 mg/L solution. researchgate.net

Table 3: Plant Species with Demonstrated Potential for Azo Dye Phytoremediation

| Plant Species | Type | Target Dye(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Typha angustifolia (Cattail) | Aquatic Macrophyte | Reactive Yellow 86 | 50-68% dye removal in constructed wetlands. | mdpi.com |

| Cyperus papyrus (Papyrus) | Aquatic Macrophyte | Reactive Yellow 86 | 73-84% dye removal in constructed wetlands. | mdpi.com |

| Portulaca grandiflora | Ornamental | Green HE4B (Sulfonated Azo Dye) | Used effectively in phytoreactor systems for effluent treatment. | nih.gov |

| Trachyspermum ammi | Terrestrial/Garden | Congo Red (Diazo Dye) | 95% decolorization of a 10 mg/L solution. | researcher.liferesearchgate.net |

| Helianthus annuus (Sunflower) | Terrestrial/Crop | Amido Black, Orange G | Dye removal occurs primarily through plant uptake. | scientific.net |

| Chara vulgaris | Aquatic Macroalgae | Methyl Red | Successfully used for repeated removal over eight cycles. | nih.gov |

Plants employ several mechanisms to remediate textile dyes from water and soil. These processes can be broadly categorized as phytoextraction, rhizofiltration, and phytotransformation. ijcrt.orgresearchgate.net

Phytoextraction and Uptake: This involves the absorption of contaminants from the environment by the plant roots and their translocation and accumulation in various plant tissues, such as roots, stems, and leaves. ijcrt.org Studies on sunflowers have shown that for certain azo dyes like Amido Black and Orange G, uptake by the plant is the primary removal pathway, accounting for over 68% of the total removal for Amido Black. scientific.net The efficiency of uptake is related to the specific physicochemical properties of the dye. scientific.net

Adsorption and Rhizofiltration: This mechanism involves the adsorption or precipitation of dyes onto the surface of plant roots. ijcrt.org The extensive root systems of plants provide a large surface area for this process. scientifictemper.com For some dyes, such as Methyl Orange, adsorption to sunflower roots was found to be the dominant removal mechanism. scientific.net

Phytotransformation (Metabolism): This is the breakdown of complex dye molecules into simpler, less toxic compounds through the plant's metabolic and enzymatic activities. ijcrt.org Plants possess a range of oxidoreductase enzymes, similar to those found in microorganisms, including laccases, peroxidases, and azoreductases. nih.govcapes.gov.br These enzymes, present in plant tissues, can break the chromophoric azo bonds and degrade the aromatic structures of the dyes. nih.govscientifictemper.com This internal degradation is a key component of detoxification. scientifictemper.com

Performance of Anaerobic and Aerobic Bioreactor Systems in this compound Treatment

Integrated anaerobic-aerobic bioreactor systems have demonstrated considerable efficacy in the treatment of textile wastewater containing reactive dyes. This dual-stage approach leverages the strengths of both anaerobic and aerobic processes to achieve high removal efficiencies for both color and organic load, measured as Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD).

Under anaerobic conditions, the primary mechanism for decolorization is the reductive cleavage of the azo bonds (-N=N-) that are characteristic of many reactive dyes. nih.govacademicjournals.org This process breaks down the complex dye molecule into smaller, often colorless, aromatic amines. nih.gov The subsequent aerobic stage is crucial for the degradation of these aromatic amines, which can be toxic and resistant to further breakdown under anaerobic conditions. nih.govfrontiersin.org The presence of oxygen in the aerobic phase facilitates hydroxylation and ring-opening of these intermediate compounds, leading to their mineralization. frontiersin.org

The performance of these systems is influenced by operational parameters such as hydraulic retention time (HRT) and organic loading rate. Longer anaerobic contact times have been shown to improve dye removal efficiency. researchgate.net For example, in a laboratory-scale SBR treating Reactive Red 198, increasing the anaerobic phase from 16 to 20 hours improved color removal. researchgate.net Similarly, an integrated anaerobic/aerobic process treating real textile wastewater achieved optimal COD removal at an HRT of 18 hours for the anaerobic reactor and 36 hours for the aerobic reactor. mdpi.com

The efficiency of these bioreactors can be summarized in the following table, which presents findings from various studies on mixed reactive dye wastewater, often including brown dyes.

| Bioreactor System | Target Dyes | Key Findings & Removal Efficiency | Reference |

| Anaerobic-aerobic SBR | Wool dyeing effluents | 85 ± 6% soluble COD removal; 95 ± 4% BOD5 removal. psu.edu | psu.edu |

| An-SBR and MBBR | Reactive Red, Black, and Brown | 97% decolorization in the anaerobic phase, increasing to 98% after the aerobic phase. mdpi.com | mdpi.com |

| Anaerobic/aerobic integrated process | Synthetic and real textile wastewater | 99% color removal for synthetic wastewater; 87% COD removal for synthetic wastewater. mdpi.com | mdpi.com |

| Aerobic SBR | Mixed reactive azo dyes (Brown, Black, Red) | COD removal increased from 34% to 61.15% with increasing dye concentration up to 500 mg/L, then dropped. biorxiv.org | biorxiv.org |

| Anaerobic/aerobic SBR | Reactive Red 198 | Color removal efficiencies varied from 76% to 98%; COD removal was high (81-94%). researchgate.net | researchgate.net |

Identification of Biodegradation Metabolites and Proposed Pathways for this compound

The biodegradation of this compound, like other azo dyes, proceeds through a series of metabolic steps, leading to the formation of various intermediate compounds. The initial and most critical step, particularly under anaerobic conditions, is the reductive cleavage of the azo bond by microbial enzymes such as azoreductase. mdpi.comnih.gov This reaction breaks the chromophore of the dye, resulting in decolorization and the formation of aromatic amines.

Following the initial azo bond cleavage, further degradation of the resulting aromatic amines occurs, typically under aerobic conditions. These subsequent reactions can include desulfonation, deamination, decarboxylation, and deoxygenation, which break down the aromatic structures into smaller, less complex molecules. nih.gov For instance, in the phytoremediation of a mixture of reactive dyes including Reactive Brown, analysis revealed the conversion of aromatic amines to aliphatic amines. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used to identify these degradation metabolites. One study on the phytoremediation of Reactive Brown dye proposed a metabolic pathway involving decarboxylation, desulfonation, deoxygenation, and deamination based on the identified metabolites. nih.gov Another study on the biodegradation of a similar azo dye, Brown 703, by Pseudomonas aeruginosa also pointed to the role of azoreductase in breaking the –N=N– bond, leading to substituted benzene-based derivatives. mdpi.com

The general proposed pathway for the biodegradation of this compound can be summarized as:

Anaerobic Stage : Reductive cleavage of the azo bond (-N=N-) by azoreductase, leading to the formation of aromatic amines.

Aerobic Stage : Further degradation of the aromatic amines through processes such as hydroxylation, desulfonation, deamination, and ring opening, ultimately leading to mineralization into CO2, H2O, and inorganic ions. frontiersin.org

The identification of specific metabolites provides crucial insights into the degradation mechanism and the potential toxicity of the treated effluent, as some aromatic amines can be carcinogenic. nih.gov

| Analytical Technique | Dye | Identified Metabolites/Degradation Steps | Proposed Pathway | Reference |

| GC-MS | Reactive Brown | Not explicitly detailed, but processes identified. | Decarboxylation, desulfonation, deoxygenation, and deamination. nih.gov | nih.gov |

| Not specified | Brown 703 | Substituted benzene-based derivatives. | Cleavage of the –N=N– bond by azoreductase. mdpi.com | mdpi.com |

Membrane Separation Technologies for this compound Removal

Membrane separation technologies offer a physical barrier approach to remove contaminants from water. These pressure-driven processes are categorized based on their pore size and the types of substances they can reject.

Application of Microfiltration, Ultrafiltration, Nanofiltration, and Reverse Osmosis

Microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO) represent a spectrum of membrane filtration processes with decreasing pore sizes and increasing rejection capabilities. aquasana.comjmarksystems.com

Microfiltration (MF) : With the largest pore size (0.1–10 µm), MF is primarily used to remove suspended particles, bacteria, and large colloids. jmarksystems.commdpi.com It is generally not effective for removing dissolved dyes like this compound on its own but can be used as a pretreatment step or in hybrid systems. mdpi.comresearchgate.net

Ultrafiltration (UF) : UF membranes have pore sizes ranging from 0.01 to 0.1 µm and can remove macromolecules, some viruses, and colloids. aquasana.commdpi.com While more effective than MF, UF alone may not completely remove smaller reactive dye molecules.

Nanofiltration (NF) : NF membranes (pore size 1–10 nm) are particularly well-suited for dye removal. encyclopedia.pubije.ir They can reject divalent salts and larger organic molecules like reactive dyes while allowing monovalent salts to pass through, which is advantageous for treating textile effluents that often have high salinity. researchgate.netmdpi.com

Reverse Osmosis (RO) : RO has the smallest pore size (around 0.0001 µm) and can remove almost all dissolved solids, including monovalent salts and small organic molecules. aquasana.commdpi.com It provides the highest quality permeate but requires higher operating pressures and is more prone to fouling. researchgate.net

The choice of membrane depends on the specific application, the desired permeate quality, and economic considerations. For dye wastewater treatment, NF is often considered a good balance between rejection efficiency and operational cost. ije.ir

| Membrane Type | Pore Size (approximate) | Substances Removed | Application in this compound Removal |

| Microfiltration (MF) | 0.1 - 10 µm | Suspended solids, bacteria, large colloids. jmarksystems.com | Pretreatment; removal of dye-loaded adsorbents in hybrid systems. researchgate.net |

| Ultrafiltration (UF) | 0.01 - 0.1 µm | Macromolecules, some viruses, colloids. mdpi.com | Removal of larger dye molecules and as part of hybrid systems. |

| Nanofiltration (NF) | 0.001 - 0.01 µm | Divalent ions, larger organic molecules (dyes), some viruses. jmarksystems.com | Effective for direct removal of reactive dyes from wastewater. ije.ir |

| Reverse Osmosis (RO) | 0.0001 µm | Almost all dissolved solids, including monovalent salts. aquasana.com | High-purity water production; removal of residual dyes and salts. |

Investigations into Membrane Fouling and Flux Decline in this compound Filtration

A major challenge in membrane filtration is fouling, which is the deposition and accumulation of substances on the membrane surface and within its pores. scielo.brmdpi.com This leads to a decline in permeate flux (the rate of fluid flow through the membrane) and can affect the separation efficiency. scielo.br

In the context of treating dye wastewater containing this compound, fouling can be caused by several factors:

Cake Formation : The accumulation of rejected dye molecules and other suspended solids on the membrane surface forms a cake layer, which adds resistance to the permeate flow. mdpi.com Studies on hybrid systems using activated carbon for dye adsorption followed by microfiltration have identified cake layer formation by the carbon particles as the primary cause of fouling. researchgate.net

Pore Blocking : Smaller particles or molecules can block the entrance to or constrict the membrane pores, leading to a rapid initial flux decline. mdpi.com This is particularly a concern for membranes with larger pore sizes like MF and UF when filtering solutions with a wide range of particle sizes. frontiersin.org

Adsorption : Dye molecules can adsorb onto the membrane material itself, especially if there are favorable chemical interactions (e.g., hydrophobic interactions). mdpi.com

The rate of flux decline is influenced by the concentration of the foulants. Higher concentrations of dye or other suspended matter generally lead to a faster and more severe flux decline. frontiersin.org For example, one study noted a permeate flux reduction of approximately 30% after 102 minutes of filtering landfill leachate, attributed to the deposition and absorption of foulants. scielo.br

Mechanisms of this compound Rejection (e.g., Size Exclusion, Charge Repulsion)

The rejection of this compound by membranes is governed by a combination of mechanisms:

Size Exclusion (Sieving) : This is the primary rejection mechanism, where molecules larger than the membrane pores are physically prevented from passing through. rsc.org The effectiveness of size exclusion is directly related to the molecular weight and size of the dye molecule relative to the membrane's molecular weight cut-off (MWCO) or pore size. rsc.org Reactive Brown 10, for example, has a molecular weight of 557.30 g/mol and a molecular volume of 798 ų. researchgate.net Membranes with a pore size smaller than the dye molecule will exhibit high rejection.

Charge Repulsion (Donnan Exclusion) : This mechanism is significant in nanofiltration and reverse osmosis. Most polymer membranes have a negative surface charge at neutral or alkaline pH. Since reactive dyes are typically anionic (negatively charged), electrostatic repulsion occurs between the membrane surface and the dye molecules, enhancing their rejection. researchgate.netrsc.org

Adsorption/Diffusion : In some models of transport through dense membranes like NF and RO, solutes dissolve into the membrane material and diffuse across it under a concentration gradient. rsc.org The rejection is determined by the relative solubility and diffusivity of the dye and water in the membrane polymer.

In practice, these mechanisms often act in concert. For instance, in nanofiltration, both the size of the dye molecule and its charge play crucial roles in achieving high rejection rates. researchgate.net

Development of Hybrid Membrane Systems for Enhanced this compound Separation

A common hybrid approach for dye wastewater treatment involves combining adsorption with membrane filtration. researchgate.net In this process, an adsorbent like activated carbon is first used to bind the dye molecules from the solution. Subsequently, a microfiltration or ultrafiltration membrane is used to separate the dye-laden adsorbent particles from the treated water. researchgate.net This approach leverages the high adsorptive capacity of materials like activated carbon for complete color removal and the reliable solid-liquid separation of MF. researchgate.net

Another type of hybrid system integrates membrane separation with a bioreactor, known as a Membrane Bioreactor (MBR). An MBR combines a biological treatment process (like activated sludge) with membrane filtration (typically MF or UF). mdpi.comencyclopedia.pub The membrane replaces the traditional sedimentation tank, allowing for higher biomass concentrations and producing a high-quality, solids-free effluent. mdpi.com This is particularly effective for the aerobic stage of a combined anaerobic-aerobic treatment, ensuring complete removal of suspended solids and any remaining high-molecular-weight compounds. mdpi.com

Reactive separation systems, where reaction and separation occur simultaneously within a single unit, represent a further step in process intensification. rti.orgdokumen.pub For example, a membrane could be designed to be catalytically active, degrading the dye as it is being separated. These advanced hybrid systems offer the potential for more compact, efficient, and cost-effective treatment of challenging industrial effluents like those containing this compound.

Integrated and Hybrid Remediation Systems for Reactive Brown 2

Synergistic Effects in Combined Treatment Approaches for Reactive Brown 2

The integration of different treatment technologies often produces a synergistic effect, where the combined efficiency in degrading a pollutant is greater than the sum of the individual processes. This principle is particularly relevant for complex and persistent compounds like this compound. Combining treatment methods can overcome the limitations of individual processes, leading to more complete and cost-effective remediation. chiet.edu.egnih.gov For instance, a chemical process might break down the complex dye molecule into simpler, more biodegradable intermediates, which are then more easily mineralized by a subsequent biological process. lu.se

The synergistic interaction between a photosensitizer like Methylene Blue (MB) and carbon dots (CDots) has been shown to significantly enhance the generation of reactive oxygen species (ROS), leading to more effective photoactivated antimicrobial effects. nih.gov This concept of synergistic ROS generation is central to Advanced Oxidation Processes (AOPs) and their combination with other treatments. mdpi.com Similarly, combining AOPs with biological treatments can create a powerful synergy; the AOPs partially oxidize refractory pollutants, increasing their biodegradability for subsequent microbial degradation. chiet.edu.egmdpi.commdpi.com This enhanced degradation is a key benefit of integrated systems. Studies on other reactive dyes have shown that the combination of different treatment modalities can lead to significantly higher removal efficiencies. researchgate.net For example, the interaction between different extractants in an emulsion liquid membrane system demonstrated a synergistic effect in the extraction of Reactive Orange 3R. researchgate.net These examples underscore the potential for developing synergistic treatment trains for this compound.

Adsorption-Membrane Hybrid Processes for this compound Removal

Hybrid systems that couple adsorption with membrane filtration are a promising approach for removing reactive dyes like this compound from wastewater. frontiersin.org This combination addresses the shortcomings of each individual process. Adsorption is effective for capturing dye molecules, but the fine adsorbent particles can be difficult to separate from the treated water. bohrium.comrsc.org Membrane filtration, such as microfiltration (MF) or ultrafiltration (UF), can effectively separate these particles but is often plagued by membrane fouling, where the dye molecules and other contaminants block the membrane pores, reducing its efficiency and lifespan. raco.catfrontiersin.org

In an adsorption-membrane hybrid system, the adsorbent first binds the dye molecules, and the membrane then separates the adsorbent-dye complex from the water. This approach not only achieves high dye removal but also protects the membrane from direct contact with high concentrations of fouling agents. frontiersin.orgsci-hub.se The effectiveness of this process depends on factors like the choice of adsorbent, membrane characteristics, and operating conditions such as pH and pressure. frontiersin.orgsci-hub.se

A study investigating a hybrid separation process for several reactive dyes, including Reactive Brown 10, provides specific insights. The process involved adsorption by activated carbon followed by microfiltration.

| Reactive Dye | Chemical Structure | Max Wavelength (λmax, nm) | Molecular Weight (g/mol) | Langmuir Adsorption Capacity (mg/g) | Removal Efficiency (%) |